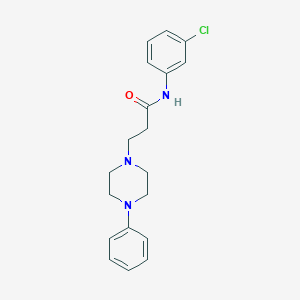
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use as a research tool in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important processes, including learning, memory, and synaptic plasticity. By blocking these receptors, CPP can be used to study the role of NMDA receptors in these processes.
作用機序
As mentioned earlier, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a non-competitive NMDA receptor antagonist. This means that it binds to the receptor in a way that is different from the binding of the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide blocks the activity of the receptor and prevents the influx of calcium ions into the cell. This, in turn, prevents the activation of various downstream signaling pathways that are involved in synaptic plasticity and other processes.
Biochemical and physiological effects:
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to reduce the release of dopamine in the brain, which is thought to be involved in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to reduce the activity of certain enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it is a highly specific antagonist of NMDA receptors. This means that it can be used to study the role of these receptors in various processes without affecting other neurotransmitter systems. However, one limitation of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is that it can be toxic to cells at high concentrations. Therefore, it is important to use N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide at appropriate concentrations in order to avoid cell damage.
将来の方向性
There are many potential future directions for research involving N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new compounds that are similar to N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide but have improved pharmacological properties. For example, researchers could develop compounds that are more potent or have a longer half-life in the body. Another area of research is the use of N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in combination with other drugs or therapies. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide could be used in combination with cognitive-behavioral therapy to treat addiction or with other drugs to treat neurological disorders. Finally, researchers could continue to study the role of NMDA receptors in various processes in order to gain a better understanding of their function and potential therapeutic applications.
合成法
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzoyl chloride with 1-phenylpiperazine, followed by the addition of 3-chloropropanoic acid. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used extensively in scientific research to study the role of NMDA receptors in various processes. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used to study the role of NMDA receptors in learning and memory, as well as in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
分子式 |
C19H22ClN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-16-5-4-6-17(15-16)21-19(24)9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
InChIキー |
VRUACYYLBNMQIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)




![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)